4H-1,2,4-Triazol-4-amine, N-cyclohexyl-
Description
Historical Context and Significance of 1,2,4-Triazole (B32235) Systems in Chemical Research
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, has been a subject of scientific inquiry for over a century. Its derivatives have garnered substantial interest due to their wide-ranging biological activities and applications in medicinal chemistry, agrochemicals, and materials science. The versatility of the 1,2,4-triazole scaffold allows for the introduction of various substituents, leading to a vast library of compounds with tailored properties.
Historically, research into 1,2,4-triazole derivatives has led to the development of important pharmaceutical agents and agricultural products. The stability of the triazole ring and its ability to participate in hydrogen bonding and other molecular interactions are key to its success as a pharmacophore. This rich history provides the impetus for the continued exploration of novel 1,2,4-triazole derivatives like 4H-1,2,4-Triazol-4-amine, N-cyclohexyl-.
Structural Features and Nomenclature of 4H-1,2,4-Triazol-4-amine Derivatives
The nomenclature "4H-1,2,4-Triazol-4-amine, N-cyclohexyl-" precisely describes the molecular architecture of the compound. The core of the molecule is a 1,2,4-triazole ring. The "4H" designation indicates that the hydrogen atom is attached to the nitrogen atom at position 4 of the triazole ring. An amino group (-NH2) is also attached to this same nitrogen atom, making it a 4-amino-1,2,4-triazole (B31798) derivative.
The "N-cyclohexyl-" prefix specifies that a cyclohexyl group is substituted on the nitrogen atom of the amino group. This substituent significantly influences the compound's physical and chemical properties, such as its lipophilicity and steric profile, which in turn can affect its biological activity.
Derivatives of 4-amino-4H-1,2,4-triazole are characterized by the presence of an exocyclic amino group at the N-4 position of the triazole ring. This amino group can be unsubstituted or, as in the case of the subject compound, substituted with various alkyl, aryl, or other functional groups.
Table 1: Key Structural Features of 4H-1,2,4-Triazol-4-amine, N-cyclohexyl-
| Feature | Description |
| Core Heterocycle | 1,2,4-Triazole |
| Tautomeric Form | 4H-1,2,4-Triazole |
| Functional Group at N-4 | 4-Amino group |
| Substituent on Amino Group | N-cyclohexyl |
Scope and Research Objectives for 4H-1,2,4-Triazol-4-amine, N-cyclohexyl-
The investigation into 4H-1,2,4-Triazol-4-amine, N-cyclohexyl- is driven by a number of research objectives. A primary goal is the synthesis and characterization of this specific molecule to understand its fundamental chemical and physical properties. This includes the development of efficient synthetic routes and the analysis of its structure using various spectroscopic techniques.
A significant research focus for N-substituted 4-amino-1,2,4-triazole derivatives is the exploration of their potential biological activities. For instance, a related compound, N4-cyclohexyl-1,2,4-triazole, has been investigated for its activity against Trypanosoma cruzi, the parasite that causes Chagas disease urfu.ru. This suggests that the N-cyclohexyl moiety can confer specific biological properties.
Therefore, the research objectives for 4H-1,2,4-Triazol-4-amine, N-cyclohexyl- likely include:
Synthesis and Optimization: To develop efficient and scalable methods for the preparation of the compound.
Structural Elucidation: To confirm the molecular structure and study its conformational properties using techniques such as NMR, IR, and mass spectrometry.
Biological Screening: To evaluate the compound for a range of biological activities, potentially including antimicrobial, antifungal, or antiparasitic properties.
The detailed findings from such research would contribute to the broader understanding of 1,2,4-triazole chemistry and could lead to the identification of new lead compounds for further development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
114274-09-8 |
|---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-cyclohexyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H14N4/c1-2-4-8(5-3-1)11-12-6-9-10-7-12/h6-8,11H,1-5H2 |
InChI Key |
UAZRECDELXCIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NN2C=NN=C2 |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization Techniques in 4h 1,2,4 Triazol 4 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon framework of the molecule.
In the study of 4H-1,2,4-triazole derivatives, specific chemical shifts (δ) are indicative of the protons and carbons in different parts of the molecule, such as the triazole ring, the cyclohexyl group, and the amine function. For instance, research on analogous compounds, such as 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole, provides expected ranges for the signals from the cyclohexyl group. rsc.org The complex multiplets for the cyclohexyl protons typically appear in the upfield region of the ¹H NMR spectrum, while the triazole ring protons are found further downfield. rsc.org
Similarly, ¹³C NMR spectra for related 4-alkyl-4H-1,2,4-triazole structures show characteristic signals for the triazole ring carbons and the carbons of the alkyl substituent. nih.gov
Table 1: Representative NMR Data for a Related Cyclohexyl-Triazole Compound (1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks |
|---|---|---|
| ¹H NMR | 7.83-7.84 | m, Aromatic H |
| 7.77 | s, Triazole H | |
| 7.42 | t, Aromatic H | |
| 7.32 | t, Aromatic H | |
| 4.47-4.55 | m, Cyclohexyl CH-N | |
| 1.26-2.27 | m, Cyclohexyl CH₂ | |
| ¹³C NMR | 147.2, 117.3 | Triazole C |
| 130.8, 128.7, 127.9, 125.5 | Aromatic C | |
| 60.0 | Cyclohexyl CH-N | |
| 33.5, 25.1, 25.0 | Cyclohexyl CH₂ |
Data sourced from a study on 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole, a structural isomer. rsc.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. nih.gov These frequencies correspond to stretching, bending, and other vibrational modes of different functional groups.
For 4H-1,2,4-triazol-4-amine derivatives, characteristic IR absorption bands are expected for the N-H bonds of the amine group (typically around 3100-3300 cm⁻¹), C-H bonds of the cyclohexyl group (around 2850-2950 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and C-N stretching vibrations. researchgate.netpreprints.org The analysis of various 4-amino-4H-1,2,4-triazole compounds confirms the presence of these key functional groups through distinct peaks in their IR spectra. researchgate.netpreprints.org
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in 4-amino-4H-1,2,4-triazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3350 - 3150 |
| C-H (Aromatic/Heteroaromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 2960 - 2850 |
| C=N (Triazole Ring) | Stretching | 1640 - 1590 |
| C=C (Aromatic Ring) | Stretching | 1530 - 1500 |
| N-N (Triazole Ring) | Stretching | 1450 - 1400 |
| C-N | Stretching | 1160 - 1100 |
Data compiled from studies on various 4-amino-4H-1,2,4-triazole derivatives. researchgate.netpreprints.org
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For 4H-1,2,4-Triazol-4-amine, N-cyclohexyl-, mass spectrometry would be used to confirm the molecular mass (C₈H₁₄N₄, molecular weight: 166.22 g/mol ). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The mass spectrum of a related compound, 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole, showed a clear protonated molecular ion peak (M+H⁺) at m/z 228.14, confirming its molecular weight. rsc.org Similar analysis would be expected to yield an (M+H⁺) peak around m/z 167.13 for the target compound.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and conformation.
While the specific crystal structure for N-cyclohexyl-4H-1,2,4-triazol-4-amine is not detailed in the provided context, studies on closely related compounds demonstrate the utility of this technique. For example, the crystal structure of tricyclohexyl[4-(4H-1,2,4-triazol-4-yl)-benzoato-κO]tin(IV) has been resolved, providing a clear picture of how a 4H-1,2,4-triazol-4-yl moiety and cyclohexyl groups are arranged in the solid state. researchgate.net Another relevant structure is that of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. bohrium.com
Table 3: Crystallographic Data for a Related 4H-1,2,4-triazole Compound
| Parameter | Tricyclohexyl[4-(4H-1,2,4-triazol-4-yl)-benzoato-κO]tin(IV) |
|---|---|
| Chemical Formula | C₂₇H₃₉N₃O₂Sn |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3317(6) |
| b (Å) | 15.8067(9) |
| c (Å) | 16.5497(9) |
| β (°) | 90.5380(10) |
| Volume (ų) | 2702.6(3) |
Data from the crystal structure of a compound containing both cyclohexyl and 4H-1,2,4-triazol-4-yl moieties. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to verify its purity and composition.
For N-cyclohexyl-4H-1,2,4-triazol-4-amine (C₈H₁₄N₄), the theoretical elemental composition would be:
Carbon (C): 57.80%
Hydrogen (H): 8.49%
Nitrogen (N): 33.71%
Experimental results from the synthesis of related 4-amino-4H-1,2,4-triazole derivatives consistently show a close correlation between found and calculated values, typically within a ±0.4% margin, which confirms the successful synthesis of the target structures. preprints.orgresearchgate.net
Table 4: Example of Elemental Analysis Data for a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivative
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 55.75 | 55.62 |
| H | 3.20 | 3.27 |
| N | 13.68 | 13.41 |
Data from a representative substituted 4-amino-1,2,4-triazole (B31798) derivative. researchgate.net
Mechanistic and Reaction Pathway Investigations Involving 4h 1,2,4 Triazol 4 Amine, N Cyclohexyl
Elucidation of Reaction Mechanisms for Triazole Formation
Another general approach for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of diacylhydrazines with primary amines, such as cyclohexylamine (B46788), in the presence of a dehydrating agent. The mechanism involves the cyclodehydration of an intermediate formed from the condensation of the two reactants. Additionally, 1,3,4-oxadiazoles can be converted into 1,2,4-triazoles through the addition of an amine and subsequent ring transformation. nih.govnih.gov The synthesis of the core 4-amino-1,2,4-triazole (B31798) ring can also be accomplished by reacting hydrazine (B178648) with formic acid, followed by heating, which involves the formation of intermediate hydrazides that cyclize. google.com
Studies on Nucleophilic Addition and Substitution Reactions
The exocyclic amino group of 4-amino-1,2,4-triazole derivatives is nucleophilic and readily participates in addition and substitution reactions. mdpi.com Primary and secondary amines are known to react with carbonyl compounds via nucleophilic addition to form tetrahedral intermediates called hemiaminals. mdpi.com This is the initial step in condensation reactions that can lead to Schiff bases. mdpi.com
The nitrogen atoms within the triazole ring also exhibit nucleophilic character. The parent 1H-1,2,4-triazole can be readily protonated at the N-4 position. chemicalbook.com Furthermore, 4-amino-1,2,4-triazoles can react with alkylating agents at the N-1 position. mdpi.com
In nucleophilic aromatic substitution (SNAr) reactions, azole nucleophiles, including triazoles, can react with electron-deficient aryl fluorides. nih.gov Mechanistic studies on related azoles suggest these reactions can proceed through a spectrum of mechanisms from stepwise to concerted, depending on the substrates and conditions. nih.gov A notable substitution reaction involves the S-alkylation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a bromo-ketone in the presence of a base, demonstrating the nucleophilicity of the thiol group in this triazole derivative. preprints.orgmdpi.com
Hemiaminal and Schiff Base Formation Mechanisms
The reaction of 4-amino-1,2,4-triazole derivatives with aldehydes to form Schiff bases is a well-established two-step process. mdpi.com The first step is a nucleophilic addition of the primary amino group to the electrophilic carbonyl carbon of the aldehyde. mdpi.com This attack results in the formation of a transient, tetrahedral intermediate known as a hemiaminal (also called a carbinolamine). mdpi.com
Step 1: Hemiaminal Formation The mechanism is believed to involve the initial breaking of the N-H bond of the amine, followed by the transfer of the hydrogen atom to the aldehyde's oxygen atom, forming an O-H bond. Subsequently, the C-N bond is formed, completing the creation of the hemiaminal. mdpi.com
Studies on the reaction between 4-amino-3,5-dimethyl-1,2,4-triazole and various benzaldehydes have shown that stable hemiaminals can be isolated, particularly when the aldehyde contains electron-withdrawing groups. mdpi.com
Solvent Effects on Reaction Outcomes and Equilibrium
The solvent plays a critical role in the outcome of reactions involving 4-amino-1,2,4-triazoles, particularly in the equilibrium between reactants, hemiaminal intermediates, and Schiff base products. Research on the condensation of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole demonstrated a significant solvent effect on the reaction rate and equilibrium position. mdpi.com
The study revealed that the yield of the hemiaminal intermediate is higher in apolar aprotic solvents compared to dipolar aprotic media. mdpi.com As the hydrophobicity of the solvent increases, the formation of the hemiaminal is favored. Conversely, the use of a polar solvent shifts the equilibrium toward the formation of the dehydrated Schiff base. mdpi.com
| Solvent | Hemiaminal Content (%) | Schiff Base Content (%) |
|---|---|---|
| CCl4 | 80 | 20 |
| Toluene | 70 | 30 |
| Dioxane | 60 | 40 |
| THF | 55 | 45 |
| CH2Cl2 | 50 | 50 |
| Acetone | 40 | 60 |
| CH3CN | 30 | 70 |
| DMSO | 10 | 90 |
This interactive table illustrates the effect of solvent polarity on the equilibrium between hemiaminal and Schiff base formation, based on data from analogous reactions. mdpi.com
Influence of Substituent Electronic and Steric Effects on Reactivity
Both electronic and steric effects of substituents on the reactants significantly influence the reactivity and reaction pathways of 4-amino-1,2,4-triazole derivatives.
Electronic Effects: In the formation of hemiaminals and Schiff bases, the electronic nature of substituents on the aldehyde reactant is crucial. Stable hemiaminals are typically formed only from aromatic aldehydes that possess electron-withdrawing groups. mdpi.com The formation of the hemiaminal is dependent on the electrophilicity of the carbonyl carbon atom. mdpi.com A good correlation has been observed between imine and hemiaminal formation and the electronic effects of substituents, particularly for para-substituted benzaldehydes. mdpi.com
In the synthesis of triazoles from 1,3-diarylthioureas, the electronic effects of substituents on the phenyl rings play an important role in the formation of the carbodiimide (B86325) intermediate and the subsequent ring closure. nih.govscispace.com The ring closure preferentially occurs on the nitrogen atom that bears the more electron-donating substituent. nih.gov The reaction tolerates both electron-withdrawing and electron-donating groups, leading to good yields. nih.gov
Steric Effects: Steric hindrance can also affect reaction outcomes. In the synthesis of triazoles from thioureas, bulky substituents like tert-butyl and cyclohexyl groups on the thiourea (B124793) can influence the reaction. For 1,3-dialkylthioureas with branched substituents (tert-butyl, cyclohexyl), the major product of the reaction with Hg(OAc)₂ is the corresponding urea, not the triazole. nih.govscispace.com In the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles, more branched alkyl groups (e.g., iso-propyl, 2-butyl, cyclohexyl) lead to a greater degree of elimination side-reactions compared to rearrangement. researchgate.net
| Reactant | Substituent | Effect | Observed Outcome |
|---|---|---|---|
| Benzaldehyde | Electron-withdrawing (e.g., -NO₂) | Increases carbonyl electrophilicity | Favors stable hemiaminal formation mdpi.com |
| Benzaldehyde | Electron-donating (e.g., -OCH₃) | Decreases carbonyl electrophilicity | Shifts equilibrium towards Schiff base mdpi.com |
| 1,3-Disubstituted Thiourea | Electron-donating on Nitrogen | Influences regioselectivity | Directs ring closure nih.gov |
| 4-Alkyl-4H-1,2,4-triazole | Branched Alkyl (e.g., Cyclohexyl) | Steric hindrance | Promotes elimination over rearrangement researchgate.net |
This interactive table summarizes the influence of electronic and steric effects of substituents on various reactions involving the 1,2,4-triazole (B32235) core. nih.govmdpi.comresearchgate.net
Computational and Theoretical Studies of 4h 1,2,4 Triazol 4 Amine Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the optimized geometry and electronic properties of molecules. For 4H-1,2,4-triazol-4-amine (4-AHT), calculations are typically performed using methods like the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov This approach provides a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
| Parameter | Description | Typical Finding for 4-Amino-1,2,4-Triazole (B31798) Core |
| Methodology | Common DFT functional and basis set used for calculations. | B3LYP / 6-311++G(d,p) |
| Geometry | The optimized three-dimensional arrangement of atoms. | The 1,2,4-triazole (B32235) ring is confirmed to be planar. |
| Bond Lengths | The average distance between the nuclei of two bonded atoms. | Ring N-N and C-N bonds show lengths intermediate between single and double bonds, indicating aromaticity. |
| NBO Analysis | Analyzes charge distribution and intramolecular interactions. | Reveals significant charge delocalization and hyperconjugative interactions contributing to molecular stability. nih.gov |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
For 4-AHT, the HOMO is typically localized on the amino group and the triazole ring, while the LUMO is distributed across the triazole ring system. nih.gov This distribution indicates that the ring and its amino substituent are the primary sites for electronic interactions. The HOMO-LUMO energy gap for 4-AHT has been calculated, providing a quantitative measure of its stability. nih.gov In related triazole derivatives, a smaller energy gap has been correlated with higher potential for nonlinear optical (NLO) applications due to easier electronic transitions. researchgate.net
| Orbital/Parameter | Description | Calculated Value for 4-AHT (eV) | Reference |
| HOMO | Highest Occupied Molecular Orbital energy; relates to nucleophilicity. | -6.91 | nih.gov |
| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to electrophilicity. | -0.65 | nih.gov |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability. | 6.26 | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ijsr.net The MEP map uses a color scale to represent electrostatic potential on the molecule's surface.
Red Regions : Indicate areas of most negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In 4-amino-1,2,4-triazole systems, these are consistently found around the nitrogen atoms of the triazole ring due to their high electronegativity and lone pairs of electrons. nih.govacs.org
Blue Regions : Indicate areas of most positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. These are typically located around the hydrogen atoms of the amino group. nih.gov
Green Regions : Represent areas of neutral or near-zero potential.
The MEP map of 4-AHT clearly identifies the ring nitrogens as the primary centers for interacting with electrophiles, while the amino protons are susceptible to interaction with nucleophiles. nih.gov This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological receptors.
Quantum Chemical Characterization
Beyond FMO and MEP analysis, a range of global reactivity descriptors derived from DFT calculations are used to characterize the chemical nature of triazole systems. These descriptors provide a quantitative assessment of the molecule's reactivity, stability, and electronic properties.
Studies on 4-AHT and related triazoles often report the following parameters: nih.govacs.org
Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).
Global Hardness (η) : Measures resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Electronegativity (χ) : The power of an atom to attract electrons to itself (χ = (I + A) / 2).
Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These parameters, calculated for 4-AHT, provide a detailed electronic profile that helps in predicting its behavior in chemical reactions. nih.gov
| Quantum Descriptor | Description | Calculated Value for 4-AHT | Reference |
| Total Energy | The total electronic energy of the optimized molecule (in Hartrees). | -321.37 | nih.gov |
| Dipole Moment | A measure of the polarity of the molecule (in Debye). | 3.66 | nih.gov |
| Global Hardness (η) | Resistance to deformation of the electron cloud (in eV). | 3.13 | nih.gov |
| Electronegativity (χ) | The ability to attract electrons (in eV). | 3.78 | nih.gov |
| Electrophilicity Index (ω) | The capacity to accept electrons (in eV). | 2.29 | nih.gov |
Reaction Coordinate Analysis and Transition State Studies
Reaction coordinate and transition state analyses are computational methods used to map the energetic pathway of a chemical reaction, elucidating its mechanism. These studies are vital for understanding how molecules like 4-amino-1,2,4-triazoles are formed or how they interconvert between different forms.
One key area where these studies are applied to triazole systems is in understanding tautomerism . 4-amino-1,2,4-triazole and its derivatives can exist in different tautomeric forms depending on the position of a proton (e.g., 1H, 2H, or 4H forms, and thione-thiol tautomerism in related thiones). researchgate.netfrontiersin.org DFT calculations are used to determine the relative energies and thermodynamic stabilities of these tautomers in the gas phase and in different solvents. mdpi.comacs.org By calculating the energy barriers for proton transfer, researchers can predict the dominant tautomer under specific conditions, which is crucial as different tautomers may exhibit different biological activities.
Furthermore, DFT studies have been used to investigate the detailed mechanisms of synthesis for the 4-amino-1,2,4-triazole scaffold. For example, the mechanism of the cascade synthesis of substituted 4-amino-1,2,4-triazol-3-one has been elucidated using DFT, where calculations shed light on the energies of intermediates and transition states, confirming the most plausible reaction pathway. researchgate.net Such studies provide insights that are often inaccessible through experimental means alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For 1,2,4-triazole derivatives, QSAR models have been developed to predict various activities, including antifungal, anticancer, and enzyme inhibition properties.
A typical QSAR study involves:
Data Set : A collection of 1,2,4-triazole derivatives with experimentally measured biological activities.
Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., topological, electronic, steric) is calculated.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), are used to build a mathematical equation that correlates the descriptors with the observed activity.
Validation : The model's predictive power is rigorously tested using internal and external validation techniques.
QSAR studies on 1,2,4-triazoles have successfully identified key structural features that govern their activity. For example, models might reveal that specific substitutions on the triazole ring enhance antifungal potency by increasing the molecule's ability to bind to its target enzyme. These models serve as valuable predictive tools for designing new, more potent derivatives.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity.
Numerous docking studies have been performed on 4-amino-1,2,4-triazole and its derivatives to explore their potential as therapeutic agents. For instance, the parent compound 4-AHT was docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov The study predicted a favorable binding mode and energy, suggesting potential inhibitory activity. nih.gov
In other studies, N-substituted 1,2,4-triazole derivatives have been docked against a variety of targets, including:
Fungal Enzymes : Such as 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. researchgate.net
Cancer-Related Proteins : Including cyclin-dependent kinase 2 (CDK2) and tubulin. frontiersin.org
Bacterial Enzymes : To explore potential antibacterial activity.
These studies typically report a binding energy or score, which estimates the affinity of the ligand for the receptor. They also provide a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
| Compound Class | Target Protein | Key Finding | Reference |
| 4H-1,2,4-Triazol-4-amine (4-AHT) | Epidermal Growth Factor Receptor (EGFR) | Predicted to have a binding mode analogous to known EGFR inhibitors. | nih.gov |
| Halogenated Triazole Derivative | 14α-demethylase (Antifungal Target) | Strong inhibitory potential was confirmed by a good docking score (-8.05 Kcal/Mol). | researchgate.net |
| Triazole-Thione Derivatives | A tubulin (Anticancer Target) | Docking studies were used to assess the binding affinity of newly synthesized compounds. | frontiersin.org |
| Triazole-Conjugates | Cyclin-dependent kinase 2 (CDK2) | Compounds with the highest anticancer potency showed superior interactions with the active site. |
Investigation of Biological Activities and Structure Activity Relationships Sar of 4h 1,2,4 Triazol 4 Amine, N Cyclohexyl and Its Analogues
Antimicrobial Activity Studies (e.g., antibacterial, antifungal, antiviral potential mechanisms)
The 1,2,4-triazole (B32235) nucleus is a core component of numerous compounds demonstrating a broad spectrum of antimicrobial activities. researchgate.netthaiscience.info Research into N-cyclohexyl derivatives and related analogues has sought to identify structural features that enhance potency against various bacterial and fungal pathogens. nih.gov
In Vitro Screening Methodologies
The antimicrobial potential of 4H-1,2,4-Triazol-4-amine, N-cyclohexyl- and its analogues is primarily evaluated using established in vitro screening methods. The most common techniques employed are the disc diffusion and agar-well diffusion methods, which provide a qualitative assessment of antimicrobial activity by measuring the zone of inhibition around the test compound. researchgate.netmicrobiologyjournal.orgktu.edu.tristanbul.edu.tr
For a quantitative measure of potency, microdilution techniques are used to determine the Minimum Inhibitory Concentration (MIC). This method involves preparing serial dilutions of the synthesized compounds to identify the lowest concentration that inhibits the visible growth of a particular microorganism. researchgate.net These assays are conducted against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger). researchgate.netnih.govmicrobiologyjournal.org Standard antibacterial agents like Ciprofloxacin and Ampicillin, and antifungal agents such as Fluconazole and Ketoconazole, are typically used as reference drugs to compare the efficacy of the novel compounds. researchgate.netmicrobiologyjournal.orgnih.gov
Structure-Activity Relationships for Antimicrobial Efficacy
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of 1,2,4-triazole derivatives. Research indicates that the nature and position of substituents on the triazole ring and associated moieties significantly influence biological activity.
The presence of a lipophilic cyclohexyl group at the N-4 position of the triazole ring is a key area of investigation for enhancing antimicrobial properties. mdpi.com Studies on related structures have shown that combining the triazole nucleus with other heterocyclic systems, such as thiazole, can result in compounds with very strong antifungal activity. nih.gov For instance, certain 4-cyclohexyl-4H-1,2,4-triazole derivatives have demonstrated potent activity against Candida albicans and Candida glabrata. nih.gov
SAR analysis also reveals that:
The introduction of specific substituents on aromatic rings attached to the triazole core can modulate activity. For example, Schiff bases of 1,2,4-triazoles containing electron-withdrawing groups like fluoro substituents have shown excellent activity against fungal strains and good activity against Gram-positive bacteria. mdpi.com
The presence of a thiol or thione group at the 3-position of the triazole ring is a common feature in many active compounds, often serving as a key site for further modification. nih.govconnectjournals.com
For some series, the presence of a cycloalkyl fragment in the third position of the triazole ring was found to be essential for antibacterial activity against strains like S. aureus. nih.gov
| Compound Type | Test Organism | Activity/Result (MIC) | Reference |
|---|---|---|---|
| 4-Cyclohexyl-4H-1,2,4-triazole-thiazole derivatives | Candida albicans, Candida glabrata | Strong antifungal activity | nih.gov |
| Schiff bases of 4-amino-1,2,4-triazole-3-thiol | Microsporum gypseum | Potent antifungal activity, some superior to Ketoconazole | nih.gov |
| Schiff bases of 4-amino-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong antibacterial activity, some superior to Streptomycin | nih.gov |
| Indole-1,2,4 triazole conjugates (N4-cyclohexyl) | Antibacterial and antifungal | Demonstrated activity, lipophilicity of N4 substituent is key | mdpi.com |
| Triazole-Mannich bases with morpholine | Various bacterial and fungal strains | Excellent antibacterial, good antifungal activity (16–31.25 μg/mL) | mdpi.com |
Anticancer and Antiproliferative Activity Research
The 1,2,4-triazole scaffold is recognized as a "privileged" structure in medicinal chemistry for the development of anticancer agents. researchgate.net Its derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines through diverse mechanisms of action. zsmu.edu.ua
In Vitro Cell Line Studies
The antiproliferative activity of 1,2,4-triazole analogues is assessed against a panel of human cancer cell lines. A standard method for this evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. nih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Studies have demonstrated the efficacy of 1,2,4-triazole derivatives against various cancer cell lines, including:
Lung Carcinoma (A549): Certain 4-amino-1,2,4-triazole (B31798) Schiff base derivatives have been shown to significantly suppress the proliferation of A549 cells in a dose-dependent manner. nih.gov
Hepatocellular Carcinoma (Bel7402, HepG2): These same Schiff base derivatives also inhibited the growth of Bel7402 cells. nih.gov Other triazole compounds have shown efficacy against HepG2 cells, with some exhibiting high selectivity against cancer cells compared to normal cell lines. pensoft.netmdpi.com
Breast Cancer (MCF-7): Triazole derivatives have demonstrated significant antiproliferative activity against MCF-7 cells. mdpi.comdergipark.org.trekb.eg
Colon Cancer (HCT-116): This cell line has also been used to screen the anticancer potential of triazole compounds. dergipark.org.trekb.eg
In one study, a 4-amino-1,2,4-triazole Schiff base derivative showed an IC50 value of 144.1 µg/mL against A549 cells and 195.6 µg/mL against Bel7402 cells. nih.gov Another series of compounds demonstrated potent activity, with one derivative (HB5) showing a low IC50 against Hep G2 cells and high selectivity. pensoft.net
| Compound Type | Cancer Cell Line | Activity/Result (IC50) | Reference |
|---|---|---|---|
| 4-amino-1,2,4-triazole Schiff base derivative | A549 (Lung) | 144.1 ± 4.68 µg/mL | nih.gov |
| 4-amino-1,2,4-triazole Schiff base derivative | Bel7402 (Liver) | 195.6 ± 1.05 µg/mL | nih.gov |
| 1,2,3-Triazole-amino acid conjugates | MCF7 (Breast), HepG2 (Liver) | Significant inhibition (>30%) at <10 µM | mdpi.com |
| 1,2,4-Triazole derivatives (HB5) | Hep G2 (Liver) | Lowest IC50 in the series, highly selective | pensoft.net |
| Schiff bases (TB-NO2, TB-OCH3) | HEPG2, HCT-116, MCF-7 | Effective anticancer activity | ekb.eg |
Molecular Mechanisms of Action (theoretical, e.g., enzyme inhibition)
The anticancer effects of 1,2,4-triazole derivatives are attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. dergipark.org.tr A primary mechanism is the inhibition of key enzymes. researchgate.net
Theoretical and molecular docking studies suggest that these compounds can bind to the active sites of enzymes such as:
Tyrosine Kinases (e.g., EGFR): Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Some novel 1,2,4-triazole compounds have been identified as potent EGFR inhibitors, with one showing an IC50 of 3.6 μM. nih.gov The triazole scaffold can interact with the enzyme's active site, disrupting signaling pathways that lead to cell proliferation. pensoft.net
Tubulin: Microtubules are essential for cell division, making tubulin a prime target for anticancer drugs. Certain triazole derivatives have been found to be strong tubulin inhibitors, arresting the cell cycle and inducing apoptosis. nih.gov
Other Kinases (e.g., BRAF): Mutations in the BRAF kinase are common in certain cancers. Triazole compounds have been developed as potent inhibitors of this enzyme. nih.gov
DNA Topoisomerase: This enzyme is vital for DNA replication and repair. Some bis-triazole derivatives have been designed to target DNA topoisomerase II, inducing apoptosis in cancer cells. researchgate.net
Furthermore, studies have shown that these compounds can induce apoptosis (programmed cell death) by modulating the expression of apoptosis-related proteins like Bax and Bcl-2. pensoft.netekb.eg They can also cause cell cycle arrest, for instance at the S and G2/M phases, preventing cancer cells from completing division. pensoft.net
Enzyme Inhibition Studies (e.g., protein tyrosine phosphatases, urease, COX inhibitors, MetAP2)
Beyond their direct anticancer mechanisms, 1,2,4-triazole analogues have been specifically investigated as inhibitors of various other enzymes with therapeutic relevance. researchgate.net The triazole ring's ability to coordinate with metal ions in enzyme active sites and form hydrogen bonds makes it an effective pharmacophore for enzyme inhibition. nih.govnih.gov
Urease Inhibition: Urease is an enzyme produced by some bacteria (like Helicobacter pylori) that is linked to peptic ulcers and other diseases. Triazole derivatives, particularly 1,2,4-triazole-3-thiones, have shown potent urease inhibitory activities. nih.govnih.gov SAR studies indicate that the substitution pattern on the phenyl ring attached to the triazole core significantly affects inhibitory potency. nih.gov
Cyclooxygenase (COX) Inhibition: COX enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable trait for reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition. An N-cyclohexyl derivative of a 1H-1,2,4-triazole series exhibited a remarkable selectivity index towards COX-2, highlighting the potential of this scaffold in developing safer anti-inflammatory agents. minia.edu.eg
Methionine Aminopeptidase-2 (MetAP2) Inhibition: MetAP2 is a metalloprotease that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth. nih.gov High-throughput screening identified 1,2,4-triazole compounds as highly potent inhibitors of human MetAP2, with some analogues showing potencies in the picomolar range. nih.gov X-ray crystallography has confirmed that the triazole nitrogens interact directly with the cobalt atoms in the enzyme's active site. nih.gov
Other Enzymes: The versatility of the triazole scaffold has led to its evaluation against other enzymes. For example, azinane-triazole derivatives have been synthesized and tested as inhibitors of acetylcholinesterase (AChE) and α-glucosidase, which are relevant to Alzheimer's disease and diabetes, respectively. nih.govacs.org
| Enzyme Target | Compound Type | Activity/Result | Reference |
|---|---|---|---|
| Urease | 4,5-disubstituted-1,2,4-triazole-3-thiones | Potent inhibitory activity | nih.gov |
| COX-2 | N-cyclohexyl-1H-1,2,4-triazole derivative | High selectivity index for COX-2 over COX-1 | minia.edu.eg |
| MetAP2 | 3-anilino-5-benzylthio-1,2,4-triazoles | Inhibitor potency in the 50-100 picomolar range | nih.gov |
| Acetylcholinesterase (AChE) | Azinane-triazole derivatives | Potent inhibition (IC50 = 0.73 ± 0.54 µM for one derivative) | nih.govacs.org |
| α-Glucosidase | Azinane-triazole derivatives | Moderate inhibition (IC50 = 36.74 ± 1.24 µM for one derivative) | nih.govacs.org |
Mechanistic Insights into Enzyme Binding
The biological activity of 1,2,4-triazole derivatives is rooted in their ability to interact with high affinity to biological receptors. This is facilitated by the triazole ring's dipole character, capacity for hydrogen bonding, and structural rigidity. nih.gov Molecular docking studies have provided insights into how these compounds bind to enzyme active sites. For instance, in studies involving cholinesterases like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), derivatives have been shown to interact with both the catalytic triad (B1167595) and the anionic site of these enzymes. acs.org Similarly, docking studies against Mycobacterium tuberculosis cytochrome P450 CYP121 have been used to explore the binding mechanisms of potential antitubercular agents, confirming the role of the triazole moiety in molecular interactions. nih.govnih.gov The nitrogen atoms within the triazole ring often act as hydrogen bond acceptors, anchoring the molecule within the enzyme's active site. uobaghdad.edu.iq
Inhibitory Potential of Derivatives
A significant body of research has focused on synthesizing derivatives of the 1,2,4-triazole scaffold to explore their enzyme inhibitory potential. Studies have revealed that these compounds can act as potent inhibitors of various enzymes, including AChE, α-glucosidase, and urease. nih.govnih.gov
Structure-activity relationship (SAR) analyses have been crucial in optimizing the inhibitory activity. For example, in a series of 1,2,4-triazole bearing azinane analogues, the nature of the substitution on a phenyl ring attached to the core structure significantly influenced potency. acs.orgnih.gov Derivatives with uni- or di-methyl phenyl groups, such as compounds 12d and 12m , demonstrated enhanced inhibitory activity against AChE, suggesting that these substitutions provide a suitable spatial arrangement to fit within the enzyme's active site. acs.org The compound bearing an aliphatic cyclohexyl group was found to be more active against the α-glucosidase enzyme than those bearing simple phenyl groups. nih.gov
| Compound | Substituent Group | AChE | BChE | α-Glucosidase | Urease |
|---|---|---|---|---|---|
| 12b | Phenyl | 0.73 ± 0.54 | 0.038 ± 0.50 | 40.12 ± 1.22 | 22.15 ± 1.25 |
| 12d | 3-Methyl phenyl | 0.73 ± 0.54 | 0.017 ± 0.53 | 36.74 ± 1.24 | 20.14 ± 1.27 |
| 12e | 4-Methyl phenyl | 0.73 ± 0.54 | 0.017 ± 0.53 | 38.14 ± 1.25 | 21.12 ± 1.24 |
| 12j | 2,4-Dimethyl phenyl | 0.73 ± 0.54 | 0.017 ± 0.53 | 39.12 ± 1.21 | 21.85 ± 1.26 |
| 12m | 3,5-Dimethyl phenyl | 0.73 ± 0.54 | 0.038 ± 0.50 | 36.74 ± 1.24 | 19.35 ± 1.28 |
| 12n | 2-Ethyl-6-methyl phenyl | 1.12 ± 0.51 | 0.038 ± 0.50 | 35.12 ± 1.23 | 19.85 ± 1.21 |
Antioxidant Activity Investigations
The overproduction of free radicals can lead to oxidative stress, which is implicated in the pathogenesis of numerous diseases. nih.gov Consequently, the search for synthetic antioxidants is an active area of research. nih.gov Derivatives of 1,2,4-triazole have been identified as a promising class of compounds with the ability to scavenge free radicals. nih.govresearchgate.net
The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govacs.org Studies have shown that structural modifications significantly impact antioxidant efficacy. For instance, the presence of an -OH group at the para position of a phenyl ring can enhance antioxidant activity. isres.org In one study, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated superior free radical scavenging ability compared to its 4-pyridyl counterpart, highlighting the influence of the substituent on the triazole ring. nih.gov Another study found that among a series of synthesized compounds, a derivative with a 3,4,5-trimethoxybenzoyl moiety exhibited remarkable antioxidant activity in the DPPH assay. ekb.eg
| Compound | Assay | Activity (% Scavenging or IC₅₀) | Reference Compound |
|---|---|---|---|
| Compound 9b | DPPH | 49.4% scavenging at 10 µM | Trolox |
| Compound 9e | DPPH | 39.3% scavenging at 10 µM | Trolox |
| Compound 9d | DPPH | 31.5% scavenging at 10 µM | Trolox |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | IC₅₀ = 1.3 x 10⁻³ M | - |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | IC₅₀ = 2.2 x 10⁻³ M | - |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | IC₅₀ = 4.7 x 10⁻⁵ M | - |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | IC₅₀ = 5.5 x 10⁻⁵ M | - |
Other Pharmacological Potential Research
Beyond enzyme inhibition and antioxidant effects, the 1,2,4-triazole scaffold has been explored for a diverse range of other pharmacological activities. researchgate.netijpsr.com The versatility of this heterocyclic nucleus makes it a privileged structure in medicinal chemistry. tandfonline.com
Antitubercular: Tuberculosis remains a significant global health threat, and new therapeutic agents are urgently needed. rowan.edu Numerous studies have synthesized and evaluated 1,2,4-triazole derivatives for their activity against Mycobacterium tuberculosis. researchgate.netclinpractice.ru Certain pyridine-1,2,4-triazole derivatives have shown particular promise, with one compound demonstrating a minimum inhibitory concentration (MIC) of 0.976 μg/mL against the H37Ra strain. nih.govnih.gov
Anticonvulsant: Epilepsy is a chronic neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nih.gov The 1,2,4-triazole moiety is a component of established antiepileptic drugs, and novel derivatives continue to be investigated. nih.govjapsonline.com Screening programs have identified several derivatives that provide protection against seizures in preclinical models, such as the 6Hz psychomotor seizure test, with some compounds showing more potent activity than established drugs like valproic acid. unifi.itnih.gov
Anti-inflammatory: Chronic inflammation is a hallmark of many diseases. Researchers have synthesized 1,2,4-triazole derivatives as potential anti-inflammatory agents. scilit.combenthamscience.com Studies have evaluated their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, with some compounds showing activity comparable to ibuprofen. nih.govmdpi.com
Antimalarial: The 1,2,4-triazole nucleus has also been incorporated into compounds screened for antimalarial activity, contributing to the broad therapeutic profile of this scaffold. tandfonline.comtandfonline.com
Exploration of Diverse Biological Targets
The wide spectrum of pharmacological activities displayed by 1,2,4-triazole derivatives stems from their ability to interact with a variety of biological targets. For anti-inflammatory action, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, with some compounds showing selectivity for the inducible COX-2 isoform over the constitutive COX-1. mdpi.com In the context of antitubercular activity, molecular targets such as the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme have been identified and used in docking studies to rationalize the activity of synthesized compounds. nih.govnih.gov Other research has focused on targets such as InhA, a key enzyme in the mycobacterial fatty acid synthesis pathway. researchgate.net
Role of Triazole Scaffold in Pharmacophore Design
The 1,2,4-triazole ring is considered a "privileged scaffold" and an important pharmacophore in drug discovery. tandfonline.comnih.gov Its utility stems from a combination of favorable physicochemical properties. The triazole ring is metabolically stable and has a significant dipole moment, which facilitates strong interactions with biological targets. nih.gov Its three nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for versatile binding to enzyme active sites and receptors. pensoft.net Furthermore, the planarity and rigidity of the ring system help to properly orient appended functional groups for optimal interaction with their biological counterparts. nih.gov The synthetic accessibility of the triazole ring, particularly through methods like click chemistry, makes it an ideal building block for creating large libraries of compounds for high-throughput screening and rapid lead optimization. tandfonline.comnih.govresearchgate.net
Applications in Materials Science and Catalysis
Supramolecular Chemistry Involving 1,2,4-Triazole (B32235) Scaffolds
While the broader class of 1,2,4-triazole derivatives is known for a wide range of applications in materials science and catalysis, information specifically pertaining to the N-cyclohexyl derivative remains unaddressed in the accessible scientific domain. Research on poly(ionic liquids) and catalytic systems often focuses on the parent 1,2,4-triazole ring or other substituted analogues, but not the specific compound . nih.govmpg.denih.gov Similarly, studies in supramolecular chemistry have explored various 1,2,4-triazole scaffolds, but have not detailed the involvement of N-cyclohexyl-4H-1,2,4-triazol-4-amine. bath.ac.ukmdpi.com
Therefore, it is not possible to provide a thorough and scientifically accurate article on this specific compound within the requested outline due to the absence of relevant research data.
Future Research Directions and Perspectives
Advanced Synthetic Strategies for N-Cyclohexyl-4H-1,2,4-Triazol-4-amine
While the synthesis of N-substituted 4-amino-1,2,4-triazoles is established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.
Key Future Research Areas:
Metal-Free and Environmentally Benign Synthesis: Current trends are moving away from harsh reaction conditions and heavy metal catalysts. Future strategies could adapt metal-free, intramolecular redox reactions for the synthesis of N-alkylated amino-1,2,4-triazoles. organic-chemistry.org Such methods, which can be performed under mild acidic or neutral conditions, offer an operationally simple and greener alternative to conventional routes. organic-chemistry.org
Expanding Substrate Scope: Research is needed to broaden the range of substrates that can be used to synthesize derivatives of N-cyclohexyl-4H-1,2,4-triazol-4-amine. organic-chemistry.org This includes developing methods tolerant of diverse functional groups, allowing for the creation of a wider library of compounds for screening.
One-Pot and Multi-Component Reactions: The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single vessel, can significantly improve efficiency and reduce waste. Future work could explore three-component reactions involving an aniline, an aromatic ketone, and a sulfonohydrazide to construct the triazole core, which could then be functionalized with the cyclohexyl group. nih.govfrontiersin.org
Flow Chemistry and Automation: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis of N-cyclohexyl-4H-1,2,4-triazol-4-amine and its derivatives. Automated synthesis platforms could accelerate the production of compound libraries for high-throughput screening.
Deeper Mechanistic Understanding of Triazole Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of N-cyclohexyl-4H-1,2,4-triazol-4-amine is crucial for optimizing reaction conditions and predicting outcomes.
Key Future Research Areas:
Computational and Experimental Synergy: A combined approach using computational modeling (like Density Functional Theory, DFT) and experimental studies will be vital. organic-chemistry.orgnih.gov DFT calculations can predict reaction pathways, transition state energies, and the influence of substituents on reactivity. organic-chemistry.orgnih.gov For instance, computational studies can elucidate the regioselectivity of alkylation on the 4-amino-1,2,4-triazole (B31798) core, predicting whether substitution occurs on the exocyclic amino group or the endocyclic nitrogen atoms. nih.govresearchgate.net
Elucidating Reaction Intermediates: Future studies should focus on identifying and characterizing key reaction intermediates. Techniques such as in-situ spectroscopy can provide real-time information on the species formed during a reaction, offering a clearer picture of the reaction pathway.
Kinetics and Thermodynamic Studies: Detailed kinetic and thermodynamic studies of the key synthetic steps will provide quantitative data on reaction rates, activation energies, and equilibria. This information is essential for rational process optimization and scale-up.
Solvent and Catalyst Effects: A systematic investigation into the role of solvents and catalysts on reaction selectivity and efficiency is warranted. For example, studies on the condensation of 4-amino-1,2,4-triazoles have shown that solvent polarity can shift the equilibrium between hemiaminal intermediates and the final Schiff base product. mdpi.com
High-Throughput Screening and Virtual Ligand Design for Targeted Biological Interactions
To efficiently explore the biological potential of N-cyclohexyl-4H-1,2,4-triazol-4-amine derivatives, modern drug discovery techniques are essential.
Key Future Research Areas:
High-Throughput Screening (HTS): Large libraries of N-cyclohexyl-4H-1,2,4-triazol-4-amine derivatives can be rapidly evaluated against a wide array of biological targets using HTS. nih.gov Cell-based assays and biochemical screens can identify compounds with promising activities, such as anticancer, antimicrobial, or anti-inflammatory properties. frontiersin.orgnih.govnih.gov
Virtual Ligand Screening (VLS): Computational VLS, or in silico screening, can be used to predict the binding affinity of virtual libraries of triazole derivatives against specific protein targets. nih.govresearchgate.net This approach prioritizes compounds for synthesis and biological testing, saving time and resources. nih.govresearchgate.net For example, virtual screening of triazole derivatives has been used to identify potential inhibitors of enzymes relevant to fungal infections. researchgate.net
Structure-Based Drug Design: Once a promising biological target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the target protein in complex with a lead compound. This structural information allows for the rational design of new derivatives with improved potency and selectivity.
Pharmacokinetic Profiling (ADME/Tox): In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives early in the discovery process. nih.gov This helps to identify candidates with favorable drug-like properties and reduce late-stage attrition.
Table 1: Comparison of Modern Drug Discovery Techniques for Triazole Derivatives
| Technique | Description | Advantages |
|---|
| High-Throughput Screening (HTS) | Rapidly tests large numbers of compounds for biological activity against specific targets. nih.gov | - Fast and efficient screening of large libraries.
Exploration of New Application Areas for N-Cyclohexyl-4H-1,2,4-triazol-4-amine Derivatives
The versatile 1,2,4-triazole (B32235) scaffold is found in compounds with a wide range of biological activities, suggesting that N-cyclohexyl-4H-1,2,4-triazol-4-amine derivatives could have numerous applications. frontiersin.orgnih.gov
Key Future Research Areas:
Antimicrobial Agents: Given that closely related N-cyclohexyl acetamide (B32628) derivatives of 1,2,4-triazole have demonstrated good antibacterial and antifungal activities, this is a primary area for future investigation. researchgate.net Screening against a panel of clinically relevant bacteria and fungi, including drug-resistant strains, is a logical next step.
Anticancer Therapeutics: Many 1,2,4-triazole derivatives exhibit potent anticancer activity. frontiersin.orgnih.govrsc.org Future research should involve screening N-cyclohexyl-4H-1,2,4-triazol-4-amine derivatives against various cancer cell lines and investigating their mechanisms of action, such as inhibition of specific kinases or induction of apoptosis. nih.gov
Agrochemicals: The 1,2,4-triazole core is present in many commercial fungicides and herbicides. nih.gov The potential of N-cyclohexyl derivatives as novel plant growth regulators, fungicides, or insecticides warrants exploration.
Materials Science: The high nitrogen content and structural rigidity of the triazole ring make it an interesting building block for advanced materials. nih.gov Research into the use of N-cyclohexyl-4H-1,2,4-triazol-4-amine derivatives in the development of corrosion inhibitors, energetic materials, or luminescent compounds for optoelectronic applications could yield novel technologies. nih.govtandfonline.com
Table 2: Potential Applications of N-Cyclohexyl-4H-1,2,4-Triazol-4-amine Derivatives
| Application Area | Rationale for Exploration |
|---|---|
| Antimicrobial Agents | Known antibacterial and antifungal activity of similar N-cyclohexyl triazole derivatives. researchgate.net |
| Anticancer Therapeutics | Broad anticancer potential of the 1,2,4-triazole scaffold. frontiersin.orgnih.govrsc.org |
| Agrochemicals | Precedent of 1,2,4-triazoles in commercial fungicides and herbicides. nih.gov |
| Materials Science | Unique electronic and structural properties of the triazole ring. nih.gov |
Q & A
Basic: What are the standard synthetic routes for N-cyclohexyl-4H-1,2,4-triazol-4-amine derivatives?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- S-Alkylation : Reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with cyclohexyl halides in methanol under basic conditions (e.g., NaOH) at room temperature yields derivatives via thiol-alkylation .
- Schiff Base Formation : Condensation of 4-amino-1,2,4-triazole with cyclohexyl carbonyl derivatives in ethanol, catalyzed by glacial acetic acid, followed by reflux and solvent evaporation .
Key parameters: pH control, solvent polarity, and stoichiometric ratios of reactants.
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced: How do hydrogen-bonding patterns influence the crystal structure of this compound?
Methodological Answer:
Hydrogen bonds (e.g., N-H···N or N-H···O) dictate supramolecular assembly:
- Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) to predict stability and polymorphism .
- Functional Impact : Strong intra-/intermolecular H-bonds enhance thermal stability and influence solubility. For example, in copper(I) coordination compounds, H-bonding stabilizes solvent-accessible channels, enabling reversible structural reorganization upon desolvation .
Advanced: What strategies optimize the compound’s bioactivity against microbial targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Assay Design : Use standardized colorimetric assays (e.g., diphenolase inhibition) with triplicate trials to ensure reproducibility .
Advanced: How to analyze stability constants in coordination complexes involving this compound?
Methodological Answer:
- Potentiometric Titration : Measure stability constants (log β) of metal-ligand complexes (e.g., Cu²⁺) at controlled pH (e.g., pH 5.1). Use the Calvin-Bjerrum method to calculate formation constants .
- Spectrophotometry : Monitor UV-Vis shifts (e.g., d-d transitions in Cu²⁺ complexes) to confirm stoichiometry .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., microbial strains, concentration ranges). For example, discrepancies in antifungal IC₅₀ values may arise from variations in broth microdilution protocols .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to validate binding modes against target enzymes (e.g., tyrosinase) and reconcile experimental vs. theoretical data .
Advanced: What role does this compound play in designing phosphorescent materials?
Methodological Answer:
- Triplet Energy Transfer (TET) : Derivatives like 3,5-di(1H-pyrazol-4-yl)-4H-1,2,4-triazol-4-amine exhibit room-temperature phosphorescence (RTP) due to rigid triazole cores.
- Material Synthesis : Co-crystallize with metal halides (e.g., InCl₆³⁻) to enhance RTP duration (up to 1.5 s) via lattice rigidity and suppressed non-radiative decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
